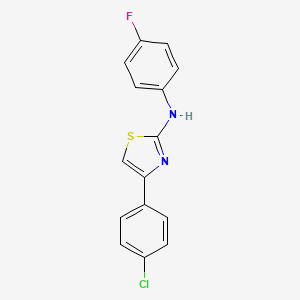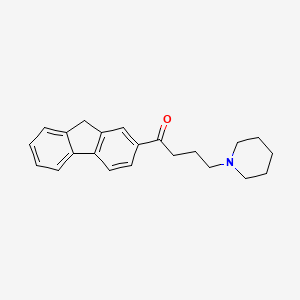
4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-clorofenil)-N-(4-fluorofenil)-1,3-tiazol-2-amina es un compuesto químico que pertenece a la clase de compuestos orgánicos de tiazol. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica. Este compuesto en particular se caracteriza por la presencia de un grupo clorofenilo y un grupo fluorofenilo unidos al anillo de tiazol, lo que lo convierte en una molécula única e interesante para diversas aplicaciones científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-clorofenil)-N-(4-fluorofenil)-1,3-tiazol-2-amina normalmente implica la reacción de 4-clorobenzaldehído con 4-fluoroanilina en presencia de una tioamida. La reacción se lleva a cabo bajo condiciones de reflujo, a menudo utilizando un solvente como etanol o metanol. El producto resultante se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para garantizar que el compuesto cumpla con los estándares de calidad requeridos.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-clorofenil)-N-(4-fluorofenil)-1,3-tiazol-2-amina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de cloro o flúor son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Nucleófilos como aminas, tioles y haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden dar lugar a la formación de varios derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-(4-clorofenil)-N-(4-fluorofenil)-1,3-tiazol-2-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-clorofenil)-N-(4-fluorofenil)-1,3-tiazol-2-amina implica su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Esto puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de la muerte celular en células cancerosas. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-clorofenil)-N-(4-metilfenil)-1,3-tiazol-2-amina
- 4-(4-clorofenil)-N-(4-etilfenil)-1,3-tiazol-2-amina
- 4-(4-clorofenil)-N-(4-isopropilfenil)-1,3-tiazol-2-amina
Singularidad
4-(4-clorofenil)-N-(4-fluorofenil)-1,3-tiazol-2-amina es único debido a la presencia de ambos grupos clorofenilo y fluorofenilo, que pueden conferir propiedades químicas y biológicas distintas. La combinación de estos grupos funcionales puede mejorar la reactividad del compuesto y sus posibles actividades biológicas, convirtiéndolo en una molécula valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H10ClFN2S |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13/h1-9H,(H,18,19) |
Clave InChI |
VOECJTAUKDLBLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-bis(4-amino-3-bromo-5-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11536179.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536182.png)
![N-[(E)-(3-chlorophenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536183.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11536189.png)
![Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate](/img/structure/B11536193.png)
![1-[4-(Decyloxy)phenyl]-3-tritylurea](/img/structure/B11536199.png)
![methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11536207.png)

![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11536217.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11536229.png)
![2-{2-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11536246.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536248.png)
![butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11536266.png)

